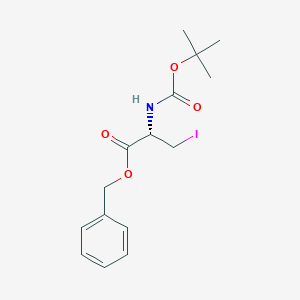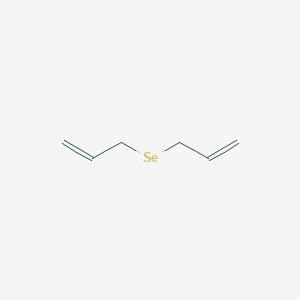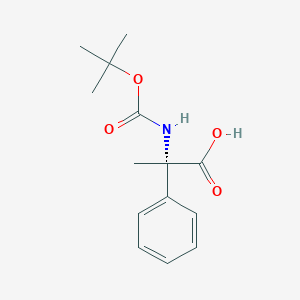
(S)-2-(Boc-amino)-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Boc-amino)-2-phenylpropanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-2-phenylpropanoic acid typically involves the protection of the amino group of (S)-2-amino-2-phenylpropanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.
Substitution: Carbodiimides (e.g., EDC, DCC) for amide bond formation, alcohols for esterification.
Major Products Formed
Deprotection: (S)-2-amino-2-phenylpropanoic acid.
Substitution: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Boc-amino)-2-phenylpropanoic acid is extensively used in scientific research, including:
Peptide Synthesis: As a protected amino acid, it is a key building block in the synthesis of peptides and proteins.
Pharmaceuticals: Used in the development of drugs and biologically active molecules.
Bioconjugation: Employed in the modification of biomolecules for various applications in biotechnology and medicine.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-2-phenylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions and ensuring selective formation of peptide bonds . Upon deprotection, the free amino group can participate in further reactions to form the desired peptide or protein .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Fmoc-amino)-2-phenylpropanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(S)-2-(Cbz-amino)-2-phenylpropanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
(S)-2-(Boc-amino)-2-phenylpropanoic acid is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

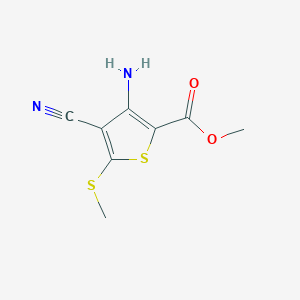
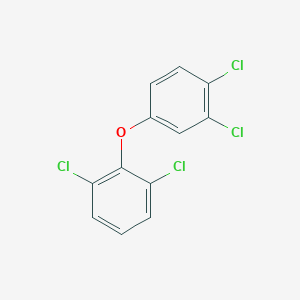
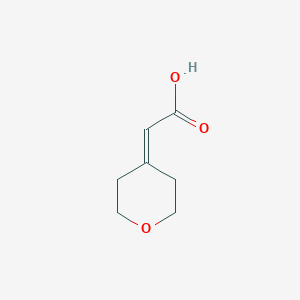
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
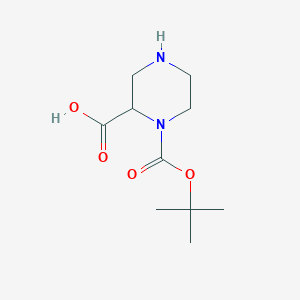
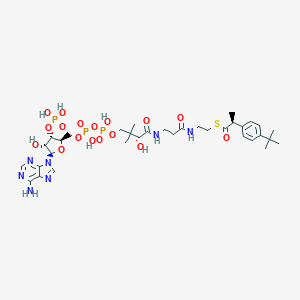
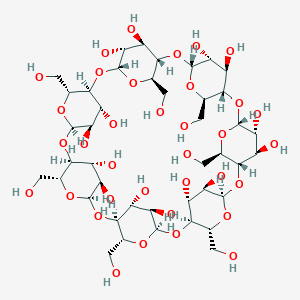

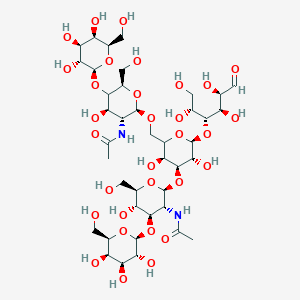
![2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B164699.png)
